![molecular formula C13H15N3O2S2 B2603928 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797636-36-2](/img/structure/B2603928.png)
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound that is part of a class of molecules containing a thiazole ring . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Synthesis Analysis
The synthesis of thiazole-based compounds involves various chemical reactions. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis
The molecular structure of “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” and similar compounds was elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This reactivity allows for the synthesis of a wide variety of compounds with potential biological activity.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been investigated for their antimicrobial potential. In a study by Mickevičius et al., new N,N-disubstituted β-amino acids and their derivatives were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method. Among these compounds, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid demonstrated discrete antimicrobial activity . Further research could explore its efficacy against specific pathogens.
Mechanism of Action
Target of Action
The primary targets of the compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide are PI3Kα and HDAC6 . These targets have been considered as promising for cancer therapy .
Mode of Action
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide interacts with its targets, PI3Kα and HDAC6, by exerting dual-target inhibitory activities . It has been identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor .
Biochemical Pathways
The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide affects the PI3K and HDAC pathways. It significantly inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin .
Pharmacokinetics
The compound has shown favorable in vitro performance .
Result of Action
The molecular and cellular effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide’s action include the inhibition of phosphorylation of pAkt (Ser473) and the induction of accumulation of acetylated α-tubulin . It has negligible effects on the levels of acetylated Histone H3 and H4 at the nanomolar level .
Action Environment
It is known that the compound has the potential to alleviate the adverse effects resulted from pan-pi3k inhibition and pan-hdac inhibition .
properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,12-4-2-1-3-5-12)15-11-6-8-16(10-11)13-14-7-9-19-13/h1-5,7,9,11,15H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFXEFRJKRSEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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